REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:30]=[C:29]([N+:31]([O-:33])=[O:32])[CH:28]=[C:27]([N+:34]([O-:36])=[O:35])[C:5]=1[C:6]([NH:8][NH:9][C:10](=[O:26])[C:11]1[C:16]([N+:17]([O-:19])=[O:18])=[CH:15][C:14]([N+:20]([O-:22])=[O:21])=[CH:13][C:12]=1[N+:23]([O-:25])=[O:24])=O)([O-:3])=[O:2].ClCCCl.P(Cl)(Cl)(Cl)(Cl)Cl>CO>[C:5]1([C:6]2[O:26][C:10]([C:11]3[C:12]([N+:23]([O-:25])=[O:24])=[CH:13][C:14]([N+:20]([O-:22])=[O:21])=[CH:15][C:16]=3[N+:17]([O-:19])=[O:18])=[N:9][N:8]=2)[C:27]([N+:34]([O-:36])=[O:35])=[CH:28][C:29]([N+:31]([O-:33])=[O:32])=[CH:30][C:4]=1[N+:1]([O-:3])=[O:2]
|
Name
|
N,N'-bis(2,4,6-trinitrobenzoyl)hydrazine
|
Quantity
|
7.4 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C(=O)NNC(C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])=O)C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]
|
Name
|
|
Quantity
|
65 mL
|
Type
|
reactant
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
7.4 g
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux temperature in an oil bath
|
Type
|
CUSTOM
|
Details
|
the insoluble material (3.2 g of crude 2,5-dipicryl-1,3,4-oxadiazole, mp 318° C. (dec), was removed by filtration
|
Type
|
DISSOLUTION
|
Details
|
The crude oxadiazole was dissolved
|
Type
|
FILTRATION
|
Details
|
the solution was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated by distillation until much of the acetone
|
Type
|
CUSTOM
|
Details
|
had been removed
|
Type
|
CUSTOM
|
Details
|
an appreciable amount of crystals had formed
|
Type
|
CUSTOM
|
Details
|
approached 65° C
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=C([N+](=O)[O-])C=C([N+](=O)[O-])C=C1[N+](=O)[O-])C=1OC(=NN1)C1=C([N+](=O)[O-])C=C([N+](=O)[O-])C=C1[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 40.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |